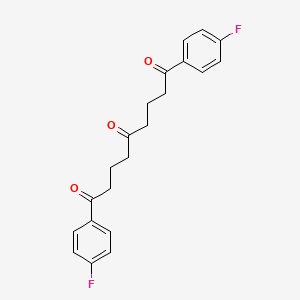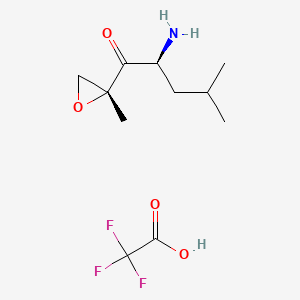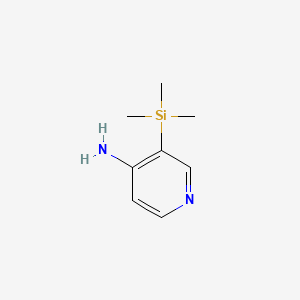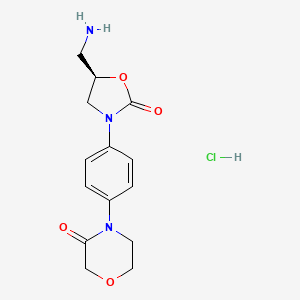
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” is a chemical compound with the molecular formula C21H20F2O3 . It is also known as Oxazolidine Dimer Impurity .
Molecular Structure Analysis
The molecular structure of “1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” can be represented by the SMILES notation: O=C(C1=CC=C(F)C=C1)CCCC(CCCC(C2=CC=C(F)C=C2)=O)=O . The InChI representation is: InChI=1S/C20H18FNO4/c21-16-10-5-4-9-15(16)18(23)11-6-12-19(24)22-17(13-26-20(22)25)14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2/t17-/m1/s1 .Physical And Chemical Properties Analysis
The molecular weight of “1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” is 358.4 . Other physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of High-Performance Polymers
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione: is utilized in the synthesis of high-performance polymers due to its ability to impart thermal stability and good optical properties . These polymers are essential in creating materials like epoxy resins, polycarbonates, and acrylic resins, which find applications in aerospace, automotive, and electronics industries.
Catalysis Research
The compound serves as a model for studying the catalytic properties of bifunctional ionic liquids (BFILs). These BFILs are characterized by their dual functional groups, which are crucial for understanding the catalysis mechanism in the synthesis of bisphenol compounds .
Development of Fluorinated Polyimides
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione: is a precursor in the development of fluorinated polyimides . These materials are known for their exceptional thermal and chemical resistance, making them suitable for high-temperature applications, such as in the manufacturing of electronics and as insulating materials.
Analytical Chemistry
This compound is used in analytical chemistry to understand the behavior of fluorinated compounds in various reactions. It serves as a standard in techniques like NMR, HPLC, LC-MS, and UPLC, which are pivotal in pharmaceutical and chemical research .
Pharmaceutical Intermediates
As an intermediate, 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione contributes to the synthesis of various pharmaceutical agents. Its structural properties are beneficial in creating intermediates for cholesterol absorption inhibitors and other medicinal compounds .
Material Science
The compound’s unique structure is explored in material science for creating new materials with desired properties. Its incorporation into different matrices can lead to the development of innovative composites with enhanced performance characteristics.
Wirkmechanismus
Target of Action
The primary targets of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione’s action are currently unknown . Understanding these effects will require further experimental studies and clinical trials.
Eigenschaften
IUPAC Name |
1,9-bis(4-fluorophenyl)nonane-1,5,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2O3/c22-17-11-7-15(8-12-17)20(25)5-1-3-19(24)4-2-6-21(26)16-9-13-18(23)14-10-16/h7-14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPNHJSQXBEVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)CCCC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)